3-Pyridinecarbonitrile, 4-methyl-2,6-bis((4-methylphenyl)amino)-5-((2-(trifluoromethyl)phenyl)azo)-
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Overview
Description
3-Pyridinecarbonitrile, 4-methyl-2,6-bis((4-methylphenyl)amino)-5-((2-(trifluoromethyl)phenyl)azo)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including pyridine, carbonitrile, azo, and amino groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis((4-methylphenyl)amino)-5-((2-(trifluoromethyl)phenyl)azo)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide.
Azo Coupling Reaction: The azo group is formed through a diazotization reaction followed by coupling with an aromatic amine.
Amino Group Addition: The amino groups are introduced through nucleophilic aromatic substitution reactions using aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydrazo and amine derivatives.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis((4-methylphenyl)amino)-5-((2-(trifluoromethyl)phenyl)azo)- involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the amino groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2,6-bis((4-methylphenyl)amino)pyridine
- 2,6-Diamino-4-methylpyridine
- 2-(Trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 3-Pyridinecarbonitrile, 4-methyl-2,6-bis((4-methylphenyl)amino)-5-((2-(trifluoromethyl)phenyl)azo)- is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Additionally, the azo group provides distinct electronic properties that can be exploited in various applications.
Properties
CAS No. |
669005-94-1 |
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Molecular Formula |
C28H23F3N6 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
4-methyl-2,6-bis(4-methylanilino)-5-[[2-(trifluoromethyl)phenyl]diazenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H23F3N6/c1-17-8-12-20(13-9-17)33-26-22(16-32)19(3)25(27(35-26)34-21-14-10-18(2)11-15-21)37-36-24-7-5-4-6-23(24)28(29,30)31/h4-15H,1-3H3,(H2,33,34,35) |
InChI Key |
FOICTPKVVFHDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=C(C(=N2)NC3=CC=C(C=C3)C)C#N)C)N=NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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